molecular formula C9H12N2O2 B12276792 Ethyl 6-(aminomethyl)nicotinate

Ethyl 6-(aminomethyl)nicotinate

Cat. No.: B12276792
M. Wt: 180.20 g/mol
InChI Key: YPRBNFRLIKIHST-UHFFFAOYSA-N
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Description

Ethyl 6-(aminomethyl)nicotinate is an organic compound with the molecular formula C9H12N2O2 It is a derivative of nicotinic acid, where the carboxyl group is esterified with ethanol, and an aminomethyl group is attached to the 6-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-(aminomethyl)nicotinate can be synthesized through several methods. One common approach involves the reaction of nicotinic acid with thionyl chloride to form nicotinyl chloride, which is then reacted with ethanol to produce ethyl nicotinate. The aminomethyl group can be introduced through a Mannich reaction, where formaldehyde and a primary amine are used .

Industrial Production Methods

The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(aminomethyl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

Ethyl 6-(aminomethyl)nicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including neurodegenerative disorders and cardiovascular diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of ethyl 6-(aminomethyl)nicotinate involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-(aminomethyl)nicotinate is unique due to the presence of both the ester and aminomethyl functionalities, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and makes it a versatile compound for various applications .

Properties

IUPAC Name

ethyl 6-(aminomethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)7-3-4-8(5-10)11-6-7/h3-4,6H,2,5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRBNFRLIKIHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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